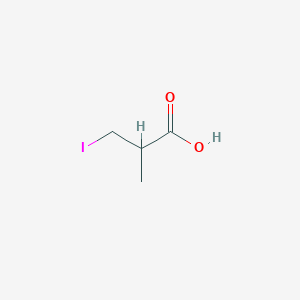

3-Iodo-2-methylpropanoic acid

Description

Contextualizing Halogenated Carboxylic Acids in Synthetic and Mechanistic Studies

Halogenated carboxylic acids are a fundamental class of compounds in organic chemistry, serving as crucial intermediates and building blocks for a wide array of molecular structures. The presence of a halogen atom imparts unique reactivity, making them valuable substrates in various synthetic transformations. Their utility stems from the halogen's ability to act as a good leaving group in nucleophilic substitution reactions or to influence the acidity and electronic properties of the molecule.

Classic methods for the synthesis of these compounds have long been established. For instance, α-halogenation of carboxylic acids can be achieved through the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating the carboxylic acid with a halogen (like Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). researchgate.netrsc.org This reaction proceeds through the formation of an acid halide intermediate, which more readily enolizes and reacts with the halogen at the alpha position. rsc.org Another significant transformation is decarboxylative halogenation, where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide, a reaction that is particularly useful for cleaving a single carbon atom from a carbon skeleton. nih.govnih.gov

Modern synthetic chemistry continues to explore new methods for halogenation, including visible-light-induced photocatalysis, which offers a greener and more efficient alternative to traditional methods. tcichemicals.com The reactivity of halogenated carboxylic acids allows them to be converted into numerous other functional groups. For example, the halogen can be substituted to introduce amines, thiols, or other moieties, making them versatile precursors for compounds like amino acids or their derivatives.

Table 1: Selected Synthetic Methods for Halogenated Carboxylic Acids

| Method | Description | Reactants | Position of Halogenation |

|---|---|---|---|

| Hell-Volhard-Zelinskii (HVZ) Reaction | A classic method for the α-halogenation of carboxylic acids. rsc.org | Carboxylic Acid, Halogen (Br₂ or Cl₂), Phosphorus Halide (PBr₃) | Alpha (α) position |

| Hunsdiecker Reaction | Decarboxylative halogenation where a silver salt of a carboxylic acid reacts with a halogen. researchgate.net | Silver carboxylate, Halogen (Br₂ or I₂) | Replaces carboxyl group |

| Photoredox Catalysis | A modern approach using visible light to drive halogenation reactions, often under milder conditions. tcichemicals.com | Varies (e.g., arenes, acids), Halogen source, Photocatalyst | Varies depending on substrate |

| Addition to Unsaturated Acids | Addition of a hydrogen halide across the double bond of an unsaturated carboxylic acid. google.com | Unsaturated acid (e.g., methacrylic acid), Hydrogen Halide (e.g., HBr) | Beta (β) or Alpha (α) position |

Significance of Chirality in 3-Iodo-2-methylpropanoic Acid and its Derivatives

The presence of a stereocenter at the C2 carbon, which is bonded to the methyl group, imparts chirality to this compound. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-iodo-2-methylpropanoic acid and (S)-3-iodo-2-methylpropanoic acid. The significance of this chirality is profound in the context of synthesizing biologically active molecules, particularly pharmaceuticals. The stereochemistry of a drug is often critical to its efficacy and interaction with chiral biological targets like enzymes and receptors.

Therefore, the ability to selectively synthesize or separate the enantiomers of a chiral building block like this compound is a key objective in synthetic research. The development of methods for producing enantiomerically pure compounds is a major field of study. tcichemicals.com Strategies for achieving this include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide a reaction toward the formation of one specific enantiomer. nih.gov

Kinetic Resolution: Reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. mdpi.com For example, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved through enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.com

Chiral Chromatography: Separating a racemic mixture into its constituent enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). tcichemicals.com

The absolute configuration of the C2 stereocenter in this compound will directly determine the stereochemistry of subsequent products, making stereocontrolled synthesis a critical consideration for its use as a synthetic precursor.

Table 2: Approaches to Obtain Enantiomerically Pure Chiral Carboxylic Acids

| Method | Principle | Example Application |

|---|---|---|

| Kinetic Resolution | Enantioselective esterification of a racemic acid where one enantiomer reacts faster, leaving the other behind. mdpi.com | Resolution of 2-aryl-2-fluoropropanoic acids using a chiral catalyst. mdpi.com |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then cleaved. tcichemicals.com | Covalently bonding a chiral auxiliary to a racemate to form diastereomers that can be separated. tcichemicals.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. nih.gov | Stereoselective synthesis of binaphthylazepine organocatalysts. nih.gov |

| Deracemization | Conversion of a racemic mixture into a single, enantiomerically pure product. google.com | Grinding-induced deracemization of α-aryl propionic acid derivatives. google.com |

Overview of Research Trajectories for α-Methyl-β-Halo Carboxylic Acids

The specific structural motif of α-methyl-β-halo carboxylic acids, to which this compound belongs, directs their research trajectory primarily toward their use as versatile synthetic intermediates. The combination of the reactive carbon-halogen bond at the β-position and the chiral center at the α-position makes them valuable precursors for a range of important molecules.

One significant research application is in the synthesis of pharmaceutical intermediates. For example, a halogenated derivative of 2-methylpropanoic acid serves as a key starting material in a novel synthesis of 3-acetylmercapto-2-methylpropanoic acid. google.com This compound is a known intermediate for captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. google.com The synthesis involves the addition of a hydrogen halide (like HBr) to methacrylic acid to form the β-halo acid, which is then converted in subsequent steps. google.com This highlights the industrial relevance of this class of compounds.

Beyond this, the reactivity of the β-halogen opens up numerous possibilities for functional group interconversion. The iodine atom in this compound is particularly reactive and can be readily displaced by a variety of nucleophiles. This allows for the introduction of sulfur, nitrogen, or oxygen-containing functional groups, leading to the synthesis of β-mercapto, β-amino, or β-hydroxy acids, respectively. These products are themselves valuable building blocks for peptides, heterocycles, and other complex organic molecules. researchgate.net For instance, the reaction of related α-halogeno ketones with thioureas is a known route to thiazole (B1198619) derivatives. researchgate.net

Table 3: Representative Applications of α-Methyl-β-Halo Carboxylic Acid Derivatives

| Precursor Type | Reaction | Product Type | Significance/Application |

|---|---|---|---|

| β-Halo-α-methylpropanoic acid | Nucleophilic substitution with a thiol source, followed by acetylation. google.com | 3-Acetylmercapto-2-methylpropanoic acid | Intermediate for the synthesis of Captopril, an ACE inhibitor. google.com |

| α-Halogeno ketone (related structure) | Condensation with thiourea (B124793) derivatives. researchgate.net | Thiazole derivatives | Synthesis of heterocyclic compounds. researchgate.net |

| β-Halo-α-methylpropanoic acid | Nucleophilic substitution with an amine source | β-Amino-α-methylpropanoic acid | Building block for peptides and other biologically active molecules. |

| β-Halo-α-methylpropanoic acid | Elimination reaction | α-Methyl-α,β-unsaturated acid | Synthesis of unsaturated systems for further functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSEXXDYSPIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 2 Methylpropanoic Acid and Its Precursors

Stereoselective and Asymmetric Synthesis of Enantiomerically Pure 3-Iodo-2-methylpropanoic Acid

The synthesis of enantiomerically pure this compound hinges on the precise control of the stereocenter at the C-2 position. Several advanced methodologies are employed to achieve high levels of enantiomeric excess (ee).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful and reliable strategy for establishing stereocenters. In this approach, a chiral molecule (the auxiliary) is reversibly attached to a prochiral substrate. It then directs a subsequent diastereoselective transformation, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product.

A prominent example applicable to the synthesis of 2-methylpropanoic acid derivatives is the Myers' asymmetric alkylation. nih.gov This method utilizes pseudoephedrine as a chiral auxiliary. Commercially available (S,S)-pseudoephedrine can be condensed with propanoic acid to form the corresponding propionamide (B166681). nih.gov Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which is then alkylated. The bulky auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus inducing high diastereoselectivity.

For instance, the alkylation of (S,S)-pseudoephedrine propionamide with an appropriate electrophile establishes the (R)-configuration at the C-2 position of the propanoic acid backbone with high diastereomeric excess (de), often exceeding 99%. nih.gov Subsequent hydrolysis of the amide under acidic or basic conditions removes the pseudoephedrine auxiliary, affording the enantiomerically pure (R)-2-methylpropanoic acid. This chiral acid is a direct precursor to (R)-3-iodo-2-methylpropanoic acid.

| Step | Reagents & Conditions | Product | Diastereomeric Excess (de) |

| Alkylation | 1. LDA, LiCl, THF, -78 °C; 2. Electrophile | Alkylated pseudoephedrine amide | >99% nih.gov |

| Hydrolysis | Acid or Base | Enantiopure 2-methylpropanoic acid | >99% ee |

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of chiral 2-methylpropanoic acid scaffolds, several catalytic strategies can be envisioned:

Asymmetric Hydrogenation: A key precursor, 2-methylenepropanoic acid (methacrylic acid) or its esters, can be subjected to asymmetric hydrogenation. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can effectively reduce the carbon-carbon double bond to generate the chiral center at C-2 with high enantioselectivity.

Asymmetric Conjugate Addition: The chiral center can be installed via a 1,4-conjugate addition of a methyl group to an acrylate (B77674) derivative. Chiral copper catalysts are well-known to promote such reactions with high enantioselectivity.

Peptide-Catalyzed Reactions: Synthetic peptides, particularly those forming α-helical structures, have emerged as effective catalysts in asymmetric synthesis. nih.gov These catalysts can, for example, mediate the epoxidation of allylic alcohols with high enantioselectivity. nih.gov A strategy could involve the asymmetric epoxidation of a precursor like 3-hydroxy-2-methyl-1-propene, followed by conversion of the resulting epoxide to the target acid. The peptide's backbone provides a well-defined chiral environment through a network of hydrogen bonds. nih.gov

Enzymatic and Biocatalytic Pathways for Enantioselective Production

Biocatalysis provides a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and often exhibit exceptional levels of enantio-, regio-, and chemoselectivity. nih.gov

A primary biocatalytic method for obtaining enantiopure materials is through the kinetic resolution of a racemic mixture. For 2-methylpropanoic acid derivatives, lipases are particularly effective. peers.international The process starts with a racemic ester of this compound. A lipase, such as Amano PS from Burkholderia cepacia, is introduced into an aqueous buffer containing the racemic ester. peers.international The enzyme selectively hydrolyzes one of the ester enantiomers (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the (R)-ester) largely unreacted. peers.international This results in a mixture of an (S)-acid and an (R)-ester, which can be easily separated. This method has been shown to produce enantiomers with high optical purity (97-100% ee). peers.international

| Enzyme | Source | Outcome | Enantiomeric Purity |

| Amano PS Lipase | Burkholderia cepacia | (S)-acid and (R)-ester | 97-100% peers.international |

| Lipase B | Candida antarctica | Selective hydrolysis | High peers.international |

Another approach is the chemoenzymatic synthesis starting from a prochiral substrate. For example, a prochiral diol can be selectively oxidized by whole-cell biocatalysts, such as Acetobacter aceti, to yield a chiral hydroxy acid, which can then be converted to the target molecule. rsc.org

Regioselective Iodination Strategies for Propanoic Acid Scaffolds

Once the chiral 2-methylpropanoic acid scaffold is obtained, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. This can be achieved through either direct C-H activation or, more commonly, through the conversion of a pre-installed functional group.

Direct Iodination Methods and Reagent Optimization

Directly replacing a hydrogen atom with iodine at the unactivated C-3 position of a 2-methylpropanoic acid is challenging due to the high strength of the C-H bond. However, advances in catalysis have made such transformations more feasible.

Radical Iodination: Radical-based C-H iodination protocols can be effective. nih.govrsc.org These methods often employ an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a radical initiator (e.g., AIBN or light). The reaction proceeds via a radical chain mechanism where a carbon-centered radical is generated at the C-3 position and subsequently trapped by the iodine source.

Metal-Catalyzed Iodination: Iron(III)-catalyzed methods have been developed for the highly regioselective iodination of activated arenes using NIS. acs.org While not directly applied to simple alkanoic acids, the principle of using a Lewis acid to activate NIS could potentially be adapted. For instance, a patent describes the iodination of a phenyl-substituted 2-methylpropanoic acid derivative using NIS and a strong acid like methanesulfonic acid, demonstrating the utility of this reagent combination. google.com

Indirect Iodination via Precursor Functionalization

A more common and often more reliable strategy involves introducing a functional group at the C-3 position that can be readily converted into an iodide. This two-step approach allows for greater control over regioselectivity.

From Unsaturated Precursors: A straightforward method starts with methacrylic acid or its esters. The addition of hydrogen iodide (HI) across the double bond typically follows Markovnikov's rule, placing the iodine at the more substituted C-2 position. However, under radical conditions (e.g., in the presence of peroxides), anti-Markovnikov addition occurs, yielding the desired this compound.

From Hydroxyl Precursors: A chiral 3-hydroxy-2-methylpropanoic acid can serve as an excellent precursor. The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The subsequent treatment of this activated intermediate with an iodide salt, such as sodium iodide (NaI) in acetone, results in an Sₙ2 displacement (the Finkelstein reaction) to produce this compound. If the starting alcohol is chiral, this reaction proceeds with inversion of configuration at the C-3 center.

From Halogen Exchange: A related precursor, 3-bromo- (B131339) or 3-chloro-2-methylpropanoic acid, can be converted to the iodo-derivative via the Finkelstein reaction, which is driven by the precipitation of NaCl or NaBr in acetone. google.com

Novel and Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes that are both efficient and environmentally responsible is a paramount goal in modern chemistry. For this compound, this involves a departure from traditional methods that may utilize hazardous reagents and solvents, towards greener alternatives. A primary precursor for this compound is methacrylic acid, with the key transformation being a hydroiodination reaction across the carbon-carbon double bond.

Environmentally Benign Reaction Conditions and Solvents

The selection of solvents and reaction conditions plays a pivotal role in the environmental footprint of a chemical process. In the context of synthesizing this compound and its precursors, research is moving towards the adoption of greener solvents that are less toxic, derived from renewable resources, and have a reduced environmental impact upon disposal.

One promising approach is the use of water as a solvent for hydrohalogenation reactions. A patented method for the synthesis of 2,3-dibromo-2-methylpropanoic acid from methacrylic acid and bromine utilizes an aqueous solution, highlighting the potential for water-based systems in the synthesis of related halo-methylpropanoic acids. researchgate.net This approach avoids the use of toxic and flammable organic solvents like carbon disulfide, which has been used historically for such reactions. researchgate.net

Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario. Research into the hydroboration of carboxylic acids has demonstrated the feasibility of catalyst-free and solvent-free methods, achieving quantitative yields at room temperature or with gentle heating. researchgate.net While not a direct synthesis of the target molecule, this illustrates a trend towards minimizing solvent use that could be applicable to the hydroiodination of methacrylic acid.

The table below summarizes the comparison between traditional and greener solvents for the synthesis of halo-propanoic acid derivatives.

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Carbon Disulfide, Dichloromethane | Good solubility for reactants | Toxic, environmentally harmful, often flammable |

| Greener | Water, Acetic Acid | Low toxicity, readily available, reduced environmental impact | Potential for lower solubility of some organic reactants, may require different catalyst systems |

| Solvent-Free | Neat reaction mixtures | Eliminates solvent waste, can lead to higher reaction rates | Requires careful temperature control, may not be suitable for all reaction types |

Catalyst Development for Sustainable Production

Catalysis is at the heart of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalyst development is focused on achieving anti-Markovnikov addition of hydrogen iodide to methacrylic acid, ensuring the iodine atom adds to the terminal carbon.

While the direct catalytic anti-Markovnikov hydroiodination of methacrylic acid is not extensively documented, related research provides valuable insights. For instance, the use of phase transfer catalysts, such as tetrabutylammonium (B224687) salts, has been shown to be effective in the synthesis of related sulfur-containing propanoic acid derivatives from halogenated precursors. google.com These catalysts can facilitate reactions between reactants in different phases (e.g., aqueous and organic), potentially enabling the use of greener solvent systems.

Another area of interest is the development of solid acid catalysts. Zeolites, for example, have been employed in the iodination of aromatic carboxylic acids, demonstrating their potential to replace traditional, more corrosive acid catalysts. chemicalbook.comgoogle.com The use of a recyclable, solid catalyst would simplify product purification and reduce waste. A patent for producing 5-iodo-2-methylbenzoic acid highlights the use of a β-form zeolite, which can be separated and re-used. google.com

The development of catalysts for related transformations, such as the oxidation of aldehydes to carboxylic acids using metal-free solid acid carbocatalysts like sulfonic acid-functionalized reduced graphene oxide, also points towards a future of more sustainable chemical production. nih.gov

Industrial Scale-Up Considerations and Process Intensification Studies

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as safety, cost-effectiveness, and efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key strategy in this endeavor. rsc.org

For the synthesis of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.orgresearchgate.net Continuous flow reactors, such as microreactors, provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for exothermic reactions. rsc.orgtcichemicals.com This technology allows for the precise control of residence time and temperature, which can lead to higher yields and purities. rsc.org The synthesis of various pharmaceutical intermediates and carboxylic acids has been successfully demonstrated using continuous flow systems, underscoring its potential for the industrial production of this compound. rsc.orgdurham.ac.uk

The table below outlines key considerations for the industrial scale-up of this compound synthesis.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Potential for thermal runaway in large volumes | Enhanced safety due to small reaction volumes and superior heat dissipation |

| Efficiency | Lower space-time yield, potential for side reactions | Higher space-time yield, better control over reaction parameters leading to higher selectivity |

| Scalability | Scaling up can be complex and require significant changes in equipment | More straightforward scalability by numbering-up or running for longer periods |

| Cost | Potentially higher capital cost for large reactors | Lower capital cost for smaller, modular reactors; potential for reduced operational costs |

Furthermore, the integration of reaction and separation steps within a single unit, a hallmark of process intensification, can lead to more compact and cost-effective manufacturing plants. While specific process intensification studies for this compound are not widely published, the principles are broadly applicable to the hydrohalogenation of unsaturated carboxylic acids. The development of robust catalytic systems that can be easily integrated into continuous flow processes will be crucial for the sustainable and economical industrial production of this important chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 2 Methylpropanoic Acid

Nucleophilic Substitution Reactions Involving the C-I Bond

The carbon-iodine bond in 3-iodo-2-methylpropanoic acid is susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. These reactions can proceed through either an S_N1 or S_N2 pathway, depending on the reaction conditions.

Stereochemical Course of S_N1 and S_N2 Pathways

The stereochemical outcome of a nucleophilic substitution reaction on this compound is a key indicator of the operative mechanism.

S_N2 Pathway : In an S_N2 reaction, a strong nucleophile attacks the carbon atom bearing the iodine in a single, concerted step. This backside attack results in an inversion of the stereochemical configuration at the chiral center, if one is present. For this compound, which is chiral at the C2 position, an S_N2 reaction would lead to a product with the opposite configuration to the starting material. Powerful nucleophiles, especially those with a negative charge, favor the S_N2 mechanism. libretexts.org

S_N1 Pathway : The S_N1 mechanism involves a two-step process. First, the leaving group (iodide) departs to form a carbocation intermediate. This carbocation is planar, and the subsequent attack by a nucleophile can occur from either face with equal probability. This leads to a racemic mixture of products, meaning both possible stereoisomers are formed. Weaker nucleophiles, such as water or alcohols, favor the S_N1 mechanism. libretexts.org The stability of the carbocation intermediate is a crucial factor; for secondary halides like this compound, both S_N1 and S_N2 mechanisms are possible and can be influenced by other factors. libretexts.org

Elimination Reactions to Form Unsaturated Carboxylic Acid Derivatives

In addition to substitution, this compound can undergo elimination reactions to form unsaturated carboxylic acids, such as 2-methylpropenoic acid (methacrylic acid). These reactions can proceed via E1 or E2 mechanisms.

Stereoselectivity in E1 and E2 Mechanisms

E2 Mechanism : The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group departs simultaneously. This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group (180° dihedral angle). chemistrysteps.comchemistrysteps.com If there is only one beta-hydrogen, the reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com If there are two or more beta-hydrogens, the reaction is stereoselective, typically favoring the formation of the more stable (trans) alkene. chemistrysteps.com Strong, bulky bases favor the E2 pathway. youtube.com

E1 Mechanism : The E1 reaction is a two-step process that begins with the formation of a carbocation, the same intermediate as in the S_N1 reaction. A weak base then removes a beta-proton to form the double bond. Because the carbocation is planar, there is free rotation, and the reaction is stereoselective, leading to the formation of the more stable alkene product (Zaitsev's rule). masterorganicchemistry.comyoutube.com E1 reactions are favored by weak bases and conditions that promote carbocation formation. youtube.com

Competing Substitution and Elimination Pathways

Substitution and elimination reactions often compete with each other. The outcome depends on several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction temperature. youtube.comlibretexts.org

Nature of the Nucleophile/Base : Strong, sterically hindered bases, such as tert-butoxide, favor elimination over substitution. youtube.comlibretexts.org Strong, unhindered nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) can lead to a mixture of S_N2 and E2 products. libretexts.org Weakly basic, good nucleophiles (e.g., iodide, cyanide) primarily give substitution products. libretexts.orglibretexts.org

Substrate Structure : For a secondary halide like this compound, both S_N2 and E2 reactions are possible with strong bases/nucleophiles. libretexts.org With weak nucleophiles/bases, S_N1 and E1 reactions can compete. libretexts.org

Temperature : Higher temperatures generally favor elimination reactions over substitution reactions. youtube.com This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

| Condition | Favored Pathway | Primary Product(s) |

| Strong, non-bulky base/nucleophile | S_N2 and E2 libretexts.org | Mixture of substitution and elimination products |

| Strong, bulky base | E2 youtube.com | Elimination product (e.g., Methacrylic acid) |

| Weak nucleophile/base | S_N1 and E1 libretexts.org | Mixture of substitution and elimination products |

| High Temperature | Elimination youtube.com | Elimination product |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of transformations characteristic of this functional group. These reactions generally proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. masterorganicchemistry.com

Common transformations include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Amide Formation : Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride), produces an amide.

Conversion to Acid Halide : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the carboxylic acid to the corresponding acid chloride or bromide, which are more reactive intermediates. youtube.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (R)-3-hydroxy-2-methylpropanoic acid. nih.gov

Hydrolysis : Under basic conditions (saponification), the ester can be hydrolyzed back to the carboxylate salt, which upon acidification gives the carboxylic acid. masterorganicchemistry.com

Esterification and Amidation Reactions

The carboxyl group of this compound readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis for the formation of ester and amide derivatives, respectively.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ceon.rsresearchgate.net This reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed. ceon.rsresearchgate.netyoutube.com The rate of esterification can be influenced by the structure of the alcohol and the reaction temperature. ceon.rsresearchgate.net For instance, increasing the temperature generally increases the reaction rate and the yield of the resulting ester. ceon.rsresearchgate.net The presence of the methyl group at the α-position might introduce some steric hindrance, potentially affecting the reaction rate compared to unsubstituted propanoic acid. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents. A possible pathway for amidation can proceed through a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net The reaction of this compound with an amine in the presence of a suitable coupling reagent would yield the corresponding N-substituted 3-iodo-2-methylpropanamide.

Table 1: Examples of Esterification and Amidation Conditions

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 3-iodo-2-methylpropanoate |

| Amidation | This compound, Benzylamine | Coupling agent (e.g., DCC), Solvent (e.g., DCM) | N-Benzyl-3-iodo-2-methylpropanamide |

Reduction and Oxidation Chemistry of the Carboxyl Group

The carboxyl group of this compound can be selectively reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield 3-iodo-2-methylpropan-1-ol. It is important to note that the iodo group is generally stable under these conditions.

Conversely, the oxidation of the carboxyl group is not a common transformation as it is already in a high oxidation state. Further oxidation would lead to the cleavage of C-C bonds. However, the molecule as a whole can participate in redox reactions involving the iodide.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The carbon-iodine bond in derivatives of this compound is susceptible to a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed (e.g., Heck, Suzuki) Transformations

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond formation in modern organic synthesis. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.org The ester or amide derivatives of this compound can serve as the alkyl halide component in a Heck-type reaction, coupling with various alkenes to form more complex structures. The general mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. odinity.comyoutube.com

The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. harvard.edulibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edu Derivatives of this compound can be coupled with various boronic acids or their esters to form new C-C bonds. nih.gov The reactivity order for the halide is generally I > Br > Cl. libretexts.org The catalytic cycle of the Suzuki reaction involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product. youtube.comlibretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene |

| Suzuki Coupling | Boronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl or vinyl substituted propanoic acid derivative |

Copper-Catalyzed Processes and Ligand Design

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed methods for certain transformations. ucf.edu Copper iodide, for instance, can be used as a catalyst for the synthesis of amide derivatives through the cross-coupling of an iodo compound with amides. ucf.edu These reactions often require the use of a ligand to stabilize the copper catalyst and facilitate the reaction.

The design of ligands is crucial for the success of metal-catalyzed reactions, influencing the catalyst's stability, activity, and selectivity. For copper-catalyzed reactions, ligands such as diamines or amino acids can be employed. In the context of palladium catalysis, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines have been widely used. libretexts.org The development of N-heterocyclic carbene (NHC) ligands has also significantly advanced the field, providing highly stable and active catalysts. organic-chemistry.org

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions of this compound are not extensively documented, its structure suggests potential for certain intramolecular transformations under specific conditions. For instance, under basic conditions, intramolecular substitution could potentially lead to the formation of a cyclopropanecarboxylic acid derivative, although this would be in competition with intermolecular reactions.

In the context of mass spectrometry, this compound would undergo characteristic fragmentation patterns. The initial ionization would form a molecular ion, which could then fragment through various pathways. docbrown.info Common fragmentations for carboxylic acids include the loss of the carboxyl group or parts of it. docbrown.info For iodoalkanes, the loss of an iodine radical or an iodine atom is a common fragmentation pathway. docbrown.info The fragmentation of the closely related 2-methylpropanoic acid shows a base peak corresponding to the loss of a carboxyl group. docbrown.info For 2-iodo-2-methylpropane, the base peak is due to the formation of the tert-butyl cation. docbrown.info Therefore, the mass spectrum of this compound would likely exhibit peaks corresponding to the loss of iodine, the carboxyl group, and cleavage of the carbon-carbon backbone.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of 3-iodo-2-methylpropanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H and ¹³C NMR Spectral Analysis of Complex Derivatives

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of the parent compound, 2-methylpropanoic acid, three distinct signals are observed, corresponding to the different proton environments in the molecule. docbrown.info The integrated signal intensities have a ratio of 6:1:1, which aligns with the structural formula. docbrown.info The methyl protons (CH₃) appear as a doublet, split by the single methine proton (CH). docbrown.info The methine proton, in turn, is split into a septet by the six equivalent methyl protons. docbrown.info The acidic proton of the carboxyl group (COOH) typically appears as a broad singlet. docbrown.info

For this compound, the introduction of the iodine atom significantly influences the chemical shifts of the neighboring protons and carbons. The electron-withdrawing effect of iodine deshields the adjacent methylene (B1212753) (CH₂) and methine (CH) protons, causing their signals to shift downfield in the ¹H NMR spectrum compared to the non-iodinated analog.

Similarly, in the ¹³C NMR spectrum of 2-methylpropanoic acid, three distinct signals are present, confirming the three unique carbon environments. docbrown.info The two methyl carbons are equivalent due to molecular symmetry and thus produce a single signal. docbrown.info The introduction of an iodine atom at the C-3 position in this compound would result in a significant downfield shift for the C-3 carbon due to the heavy atom effect and its electronegativity. The chemical shifts of C-1 (carboxyl carbon) and C-2 would also be affected, though to a lesser extent. A ¹³C NMR spectrum of this compound is available in the SpectraBase database. spectrabase.com

Derivatives of this compound, such as those with additional functional groups or different substitution patterns, would exhibit more complex ¹H and ¹³C NMR spectra. For instance, the presence of other halogens like bromine or fluorine, or aromatic rings, would introduce further changes in chemical shifts and coupling patterns, which can be analyzed to confirm the structure. nih.govrsc.org

A data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is provided below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| COOH | 10-12 (broad singlet) | ~180 |

| CH | ~2.8 (multiplet) | ~40 |

| CH₂I | ~3.3 (multiplet) | ~10 |

| CH₃ | ~1.3 (doublet) | ~18 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra and to determine the connectivity between atoms, multi-dimensional NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the methine (CH) proton and the protons of the adjacent methyl (CH₃) and iodomethylene (CH₂I) groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu The HSQC spectrum would show a correlation peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. For example, it would connect the signal of the methine proton to the C-2 carbon signal.

These multi-dimensional NMR techniques, when used in combination, provide a robust and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity.

Application of Other Nuclei NMR (e.g., ¹²⁹Xe, ¹⁹F if fluorinated analogs are studied)

While ¹H and ¹³C are the most commonly studied nuclei in organic chemistry, NMR spectroscopy can also be applied to other nuclei to gain further structural insights, particularly for derivatives of this compound.

For instance, if fluorinated analogs of this compound were synthesized, ¹⁹F NMR spectroscopy would be an invaluable tool. ¹⁹F has a natural abundance of 100% and is highly sensitive, making ¹⁹F NMR a powerful technique for confirming the presence and chemical environment of fluorine atoms within the molecule. The chemical shifts and coupling constants (both ¹⁹F-¹H and ¹⁹F-¹³C) would provide precise information about the location of the fluorine substituents.

While less common for this specific compound, NMR of other nuclei like ¹²⁹Xe could be used in specialized studies, for example, to probe the interactions of the molecule within a larger system or to study its encapsulation in a host molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the m/z value to several decimal places. This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₄H₇IO₂), the exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak. docbrown.info The calculated exact mass for this compound is 213.9491 g/mol . spectrabase.com An experimentally determined HRMS value that matches this calculated mass would provide strong evidence for the elemental composition C₄H₇IO₂.

A data table showing the calculated exact masses for this compound and a closely related compound is presented below to illustrate the resolving power of HRMS.

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₄H₇IO₂ | 214 | 213.9491 |

| A hypothetical compound | C₈H₁₁N₅O₂ | 214 | 214.0913 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides further structural details by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound ([C₄H₇IO₂]⁺˙) would be isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, some expected fragmentation pathways would include:

Loss of the iodine atom: This would result in a fragment ion with an m/z corresponding to [C₄H₇O₂]⁺.

Loss of the carboxyl group: This would lead to a fragment ion [C₃H₇I]⁺˙.

Cleavage adjacent to the carbonyl group: This could produce an acylium ion [CH(CH₃)CH₂I]⁺.

The fragmentation pattern of 2-methylpropanoic acid shows a prominent peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.info A similar fragmentation could be expected for the iodinated analog, although the presence of the iodine atom would influence the relative abundances of the fragment ions. The mass spectrum of the related compound 3-iodopropanoic acid is also available for comparison. nist.gov

By carefully analyzing the masses and relative intensities of the fragment ions produced in an MS/MS experiment, the connectivity of the atoms in this compound can be confirmed, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint. While specific experimental spectra for this compound are not widely available in the surveyed literature, a detailed analysis can be extrapolated from the known spectral data of its structural components: 2-methylpropanoic acid and other iodo-substituted alkanes. docbrown.infodocbrown.info

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. docbrown.info A very broad absorption is typically observed in the region of 3300-2500 cm⁻¹, which is attributable to the O-H stretching vibration of the carboxylic acid dimer formed via intermolecular hydrogen bonding. docbrown.info The presence of the carbonyl group (C=O) gives rise to a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹.

The introduction of a methyl group at the α-carbon (C2) influences the C-H stretching and bending vibrations. Asymmetrical and symmetrical stretching vibrations of the methyl C-H bonds are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Furthermore, characteristic C-H bending vibrations for the methyl and methine groups will appear in the fingerprint region (below 1500 cm⁻¹).

A key feature in the spectrum of this compound is the C-I bond. The carbon-iodine stretching vibration is expected to produce an absorption in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info This low-frequency absorption is a direct indicator of the presence of the iodine substituent.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C=O stretch will be present. The C-I bond, involving a heavy atom, is expected to give a strong Raman signal, making this technique particularly useful for its identification.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | Weak |

| Carbonyl | C=O stretch | 1725-1700 (strong, sharp) | Strong |

| Methyl/Methine | C-H stretch | 2975-2865 (multiple bands) | Strong |

| Methyl/Methine | C-H bend | ~1470-1365 | Moderate |

| Carbon-Iodine | C-I stretch | 600-500 | Strong |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of the crystal structures of related compounds allows for a predictive discussion of its likely solid-state architecture. Carboxylic acids commonly crystallize as hydrogen-bonded dimers. docbrown.info It is highly probable that this compound would also exhibit this dimeric structure, with two molecules linked by strong hydrogen bonds between their carboxyl groups.

The presence of the bulky iodine atom and the methyl group will significantly influence the crystal packing. The conformation of the molecule, particularly the torsion angles around the C2-C3 bond, will be a key feature. Intermolecular interactions, beyond hydrogen bonding, are also anticipated. The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen.

A hypothetical crystal structure would likely reveal a centrosymmetric dimer. The precise packing arrangement of these dimers would be governed by van der Waals forces and potential halogen bonding, aiming to achieve the most thermodynamically stable crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for simple organic acids. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Assuming hydrogen-bonded dimer formation. |

| Unit Cell Contents (Z) | 2 or 4 dimers (4 or 8 molecules) | Typical for small organic molecules. |

| Key Intermolecular Forces | Hydrogen Bonding, Halogen Bonding, Van der Waals | Based on functional groups present. |

It must be reiterated that the information presented in this section is predictive. An experimental X-ray diffraction study would be required to confirm these structural hypotheses and provide precise geometric data for this compound.

Computational and Theoretical Studies of 3 Iodo 2 Methylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-iodo-2-methylpropanoic acid. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. Such calculations are foundational for understanding the molecule's behavior. For instance, DFT has been successfully used to study the structural and spectroscopic properties of various butanoic acid derivatives, providing insights into their reactivity and stability. biointerfaceresearch.com

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps are generated by calculating the electrostatic potential at various points in space around the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a significant negative potential around the oxygen atoms of the carboxyl group due to their high electronegativity and lone pairs of electrons. The iodine atom, being large and polarizable, would also exhibit a region of negative potential, but it can also participate in halogen bonding as a Lewis acid. The hydrogen atom of the carboxyl group would be a site of positive potential. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's physical properties and reactivity.

Conformational Analysis and Dynamics via Molecular Mechanics and Dynamics Simulations

This compound possesses conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of a molecule.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, one can identify the low-energy conformers. For this compound, the key dihedral angles to consider are those around the C2-C3 bond and the C1-C2 bond. The steric bulk of the iodine atom and the methyl group, as well as intramolecular interactions like hydrogen bonding between the carboxyl hydrogen and the iodine atom, would play a significant role in determining the preferred conformation. Studies on similar 2-halocyclohexanones have shown that the conformational equilibrium is influenced by a balance of steric and electronic effects. researchgate.netnih.gov

MD simulations provide a time-dependent view of the molecule's motion. By simulating the trajectory of the atoms over time, one can observe conformational transitions and understand the dynamic behavior of the molecule in different environments, such as in solution.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states and calculating their activation energies. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine atom or reactions at the carboxyl group, DFT calculations can be employed to map out the potential energy surface.

By locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants, the activation energy of the reaction can be determined. This information is vital for understanding the reaction kinetics and for predicting the feasibility of a particular reaction pathway. For instance, in a substitution reaction, a computational study could help determine whether the reaction proceeds via an SN1 or SN2 mechanism by analyzing the structures and energies of the intermediates and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and in the structural elucidation of molecules.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govcomporgchem.com The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. nih.gov The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The presence of the iodine atom is expected to have a significant effect on the chemical shifts of the neighboring protons and carbons.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations can help in the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O and O-H bonds of the carboxyl group, as well as the C-I bond, can be predicted.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | 178.5 | 177.9 |

| C2 | 40.2 | 39.8 |

| C3 | 10.5 | 11.2 |

| CH3 | 18.9 | 19.3 |

Applications in Advanced Organic Synthesis and Chemical Biology

3-Iodo-2-methylpropanoic Acid as a Versatile Chiral Building Block

A chiral building block is a pre-made, enantiomerically pure molecule that chemists can incorporate into a larger synthesis, saving steps and ensuring the final product has the correct three-dimensional structure. Related chiral molecules, such as (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, are well-established as useful chiral building blocks in synthetic chemistry. nih.govbldpharm.com The defined stereochemistry of this compound allows it to serve a similar and crucial role in stereocontrolled synthesis.

The ability to control the 3D arrangement of atoms is paramount in drug discovery and materials science. By using an enantiomerically pure form of this compound (either the (R) or (S) isomer), chemists can ensure that the specific chirality of the starting material is transferred to the final, more complex product. The carbon-iodine bond can be replaced by a variety of other functional groups through substitution reactions (e.g., with amines, azides, thiols, or carbon nucleophiles) without disturbing the adjacent chiral center. This allows for the construction of intricate molecular frameworks with a high degree of precision, where the biological activity or material properties depend on a specific stereoisomer.

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis; they temporarily attach to a non-chiral substrate to direct the formation of a new stereocenter. Given its defined stereochemistry and reactive handles (the carboxylic acid and the iodide), this compound is a potential precursor for new chiral ligands. For instance, the carboxylic acid can be coupled with a chiral amine, and the iodide can be displaced to create a bidentate or tridentate ligand. Such ligands are highly sought after for coordinating with metal catalysts used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions, enabling the synthesis of other valuable chiral molecules on a large scale.

Development of Chemical Probes and Mechanistic Study Tools

Chemical probes are small molecules designed to interact with specific biological targets, like proteins, to study their function in cells and organisms. The structure of this compound makes it an ideal starting point for creating such tools, particularly for imaging, enzyme inhibition, and in vitro studies.

Positron Emission Tomography (PET) is a powerful medical imaging technique that uses molecules labeled with positron-emitting radioisotopes to visualize biological processes in the body. The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) or another radiohalogen.

A closely related analogue, (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, has been successfully synthesized and evaluated for imaging brain tumors with PET. nih.gov In these studies, the non-natural amino acids were radiolabeled with fluorine-18 (B77423) and showed high uptake in tumor cells, demonstrating the value of the 2-methylpropanoic acid scaffold in developing imaging agents. nih.gov This work provides a strong proof-of-concept for the development of radioiodinated versions derived from this compound, which could be used to create new PET or Single Photon Emission Computed Tomography (SPECT) tracers for oncology research.

Table 1: Research Findings on a Radiolabeled Analogue for Tumor Imaging

| Compound | Isotope | Application Context | Key Finding |

| (R)-2-Amino-3-fluoro-2-methylpropanoic acid | ¹⁸F | PET Imaging | Demonstrated higher tumor uptake compared to the (S)-enantiomer in rats. nih.gov |

| (S)-2-Amino-3-fluoro-2-methylpropanoic acid | ¹⁸F | PET Imaging | Showed high tumor-to-brain ratios, suitable for imaging brain tumors. nih.gov |

The 2-methylpropanoic acid backbone is a key structural feature in certain enzyme inhibitors. A prominent example is found in the synthesis of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. A direct structural analogue, 3-acetylmercapto-2-methylpropanoic acid, serves as a crucial intermediate in Captopril's manufacture. google.com In this precursor, a sulfur-containing group is located at the third carbon, which is essential for binding to the zinc ion in the active site of the ACE enzyme.

The reactive carbon-iodine bond in this compound makes it an excellent electrophile for synthesizing similar or novel inhibitors. The iodide can be readily displaced by a thiol or other nucleophilic groups that are known to interact with enzyme active sites. This allows chemists to use this compound as a versatile intermediate to generate libraries of potential inhibitors for various enzymes, which can then be tested in biological assays.

Table 2: Key Intermediates in Enzyme Inhibitor Synthesis

| Intermediate Compound | Target Drug | Enzyme Target |

| 3-Acetylmercapto-2-methylpropanoic acid | Captopril | Angiotensin-Converting Enzyme (ACE) google.com |

A scaffold in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are built to create new bioactive compounds. The this compound structure serves as an elementary but powerful scaffold for creating molecules for in vitro (cell-based) research. Starting from this single chiral molecule, a diverse range of derivatives can be synthesized. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the iodide can be substituted to introduce different functionalities. This systematic modification allows for the exploration of structure-activity relationships (SAR), where researchers can determine which parts of the molecule are critical for its biological effect. These derivatives can be screened in cellular assays to identify new probes for studying cellular pathways or potential starting points for drug discovery.

Strategies for Derivatization to Enhance Molecular Diversity for Structure-Activity Relationship Studies

In the quest for novel therapeutic agents and chemical probes, the systematic structural modification of a lead compound is a cornerstone of medicinal chemistry and chemical biology. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, rely on the synthesis of a diverse library of analogues. This compound serves as a versatile scaffold for such explorations due to its two distinct functional handles: the carboxylic acid group and the carbon-iodine bond. These sites allow for a wide array of chemical transformations, enabling the systematic modulation of physicochemical properties such as size, shape, lipophilicity, and electronic character.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, often targeting interactions with biological macromolecules through hydrogen bonding or ionic interactions. Common strategies to diversify this functional group include amide bond formation and esterification.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry. hepatochem.com This transformation introduces a hydrogen bond donor and can significantly alter the molecule's solubility and membrane permeability. A wide variety of primary and secondary amines can be coupled with this compound using standard coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate this reaction, even with electron-deficient amines. nih.govfishersci.co.uk The vast commercial availability of diverse amine building blocks allows for the introduction of a wide range of substituents, from simple alkyl chains to complex heterocyclic systems, thereby enabling a thorough exploration of the SAR.

Esterification: The formation of esters provides another avenue to modify the properties of the parent molecule. Esterification can increase lipophilicity and modulate the compound's pharmacokinetic profile. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method for ester synthesis. chemguide.co.ukmasterorganicchemistry.comceon.rs By varying the alcohol, a library of esters with different steric and electronic properties can be generated to probe the active site of a biological target. nih.gov

| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced | Utility in SAR Studies |

| Amide Formation | EDC, HOBt/DMAP, various amines, aprotic solvent | Amide | Introduces H-bond donor, modulates solubility and permeability. hepatochem.comnih.gov |

| Esterification (Fischer) | Various alcohols, H₂SO₄ (catalyst), heat | Ester | Increases lipophilicity, modulates pharmacokinetics. chemguide.co.ukmasterorganicchemistry.com |

Derivatization via the Carbon-Iodine Bond

The presence of an iodine atom offers a powerful handle for introducing significant structural diversity through various palladium-catalyzed cross-coupling reactions. These reactions are central to modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org This strategy is exceptionally useful for introducing a wide range of aryl and heteroaryl groups, allowing for the exploration of π-stacking interactions and the introduction of various substituents at a distance from the core scaffold. The reaction is generally tolerant of many functional groups, making it a robust method for late-stage diversification. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This introduces a linear and rigid alkyne linker, which can be valuable for probing the geometry of a binding pocket. The ethynyl (B1212043) group can also serve as a bioisostere for other functional groups. nih.govnih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The Heck reaction allows for the introduction of vinyl groups, which can then be further functionalized. This method provides a means to extend the carbon skeleton and introduce conformational flexibility. misuratau.edu.lylibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It provides access to a wide array of arylamine derivatives, which are important pharmacophores in many drug molecules. This method allows for the introduction of diverse nitrogen-containing substituents, including primary and secondary amines, as well as various heterocyclic structures. youtube.comorganic-chemistry.org

Bioisosteric Replacements: The concept of bioisosterism, where one atom or group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. nih.gov The iodine atom in this compound can be replaced with other groups to modulate the molecule's properties. For instance, a tert-butyl group can be a classical isostere for an iodine atom due to its similar size and volume. youtube.com Non-classical bioisosteres can also be employed to mimic the electronic properties of the C-I bond. taylorandfrancis.com

| Derivatization Strategy | Coupling Partner | Catalyst System | Bond Formed | Utility in SAR Studies |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst, base | C-C (aryl, heteroaryl) | Introduces diverse aromatic systems. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | C-C (alkynyl) | Introduces linear, rigid linkers. organic-chemistry.orgresearchgate.net |

| Heck Coupling | Alkenes | Pd catalyst, base | C-C (alkenyl) | Extends carbon skeleton, introduces flexibility. wikipedia.orgmdpi.com |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, base | C-N | Introduces diverse amine functionalities. wikipedia.orglibretexts.org |

By systematically applying these derivatization strategies to the two reactive centers of this compound, a large and diverse library of compounds can be generated. The subsequent biological evaluation of these analogues allows for the elucidation of detailed structure-activity relationships, guiding the optimization of lead compounds towards candidates with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Molecular-Level Interactions with Target Biomolecules (e.g., Enzyme Active Sites)

The interaction of small molecules like 3-Iodo-2-methylpropanoic acid with biomolecules is fundamental to understanding their biological effects. A primary focus of such investigations is the enzyme active site, a specific region where substrate molecules bind and undergo a chemical reaction. The binding is governed by the three-dimensional structures of both the ligand and the active site, involving various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

Given its structure as a carboxylic acid, potential targets for this compound could include dehydrogenases and kinases involved in cellular metabolism. For instance, lactate (B86563) dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, is a known target for various small-molecule inhibitors. medchemexpress.com The binding of an inhibitor to the active site of an enzyme can be competitive, non-competitive, or uncompetitive, each resulting in distinct kinetic profiles. The efficacy of such an interaction is typically quantified by parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are determined through enzyme kinetic assays. researchgate.netlibretexts.org

Elucidation of Biochemical Pathway Modulation in Cell-Free or Cellular Assays

Once inside the cell, this compound could potentially modulate various biochemical pathways. As an analog of key metabolic intermediates, its most probable impact would be on cellular energy metabolism. Pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism are tightly regulated and are common targets for therapeutic intervention, particularly in cancer. selleckchem.com

Cellular assays are crucial for elucidating these effects. For example, by treating cells with the compound and measuring the levels of key metabolites (e.g., lactate, pyruvate, ATP), researchers can determine its impact on metabolic flux. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used for comprehensive metabolomic profiling. selleckchem.com Furthermore, cell-free assays, using isolated enzymes or organelles like mitochondria, can pinpoint specific points of inhibition or activation within a pathway, such as the inhibition of a particular enzyme or the disruption of the mitochondrial respiratory chain. nih.gov

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at an atomic level. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org This method uses scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more favorable interaction. This allows for the virtual screening of potential inhibitors and provides insights into the key amino acid residues involved in the interaction. jppres.comresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations model the movement of every atom in the system, offering insights into the stability of the binding, the conformational changes that may occur upon binding, and the role of solvent molecules. This computational approach helps to validate the docking results and provides a more detailed understanding of the dynamic nature of the ligand-target interaction.

For this compound, these computational studies would be essential to hypothesize its binding mode within the active sites of potential targets like lactate dehydrogenase or monocarboxylate transporters, guiding further experimental validation.

Analytical Method Development for Research and Characterization

Chromatographic Methods for Purity Analysis and Chiral Separation

Chromatography stands as a cornerstone for the analysis of organic molecules like 3-Iodo-2-methylpropanoic acid. Its application spans from determining the purity of a sample to separating its stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography and high-performance liquid chromatography are powerful techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile and thermally labile compounds. For carboxylic acids, reversed-phase HPLC is a common approach. A typical setup would involve a C18 stationary phase with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, often with an acid additive like formic acid to suppress the ionization of the carboxyl group and improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group provides some UV absorbance.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, general methods for short-chain fatty acids can be adapted. For instance, a method for the analysis of eight organic acids utilized a C18 column with a mobile phase of 0.1% phosphoric acid in water and acetonitrile, with UV detection. shimadzu.com Such a method could serve as a starting point for the development of a specific protocol for this compound.